N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 395.4 g/mol. The compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that may contribute to its biological activity.
This compound is classified under the category of organic compounds, specifically as an acetamide derivative. It is available for research purposes from various chemical suppliers, including BenchChem, which lists it with a typical purity of 95% and an exact mass of 395.14812078 g/mol. The compound's complexity rating is noted to be 642, indicating a relatively intricate molecular structure.
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions, including:
The specific reaction conditions (e.g., solvents, temperatures, catalysts) are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can facilitate nucleophilic substitutions and cyclization reactions.
The structural representation of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be depicted using various notations:
InChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
The compound's molecular weight is confirmed to be 395.4 g/mol with a complexity rating of 642. Its structural features suggest potential interactions with biological targets due to the presence of multiple aromatic systems and functional groups.
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can participate in various chemical reactions:
The reaction conditions such as temperature, pH, and solvent choice significantly influence the reaction pathways and outcomes.
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide in biological systems is not fully elucidated but may involve:
Further studies are required to fully characterize its mechanism through in vitro and in vivo assays.
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits the following physical properties:
Key chemical properties include:
These properties are essential for determining suitable applications in laboratory settings.
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has potential applications in:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: